Moexiprilat

Vue d'ensemble

Description

Moexiprilat is the active metabolite of the prodrug Moexipril . It is an orally active, nonsulfhydryl, long-acting dipeptide angiotensin-converting enzyme (ACE) inhibitor . It is used to lower blood pressure .

Synthesis Analysis

Moexiprilat is formed from Moexipril, a prodrug, through a process of hydrolysis . Moexipril hydrochloride shows improved bioavailability compared to moexiprilat, most likely because esterification reduces the charge of the molecule and the pKa of its amine group .

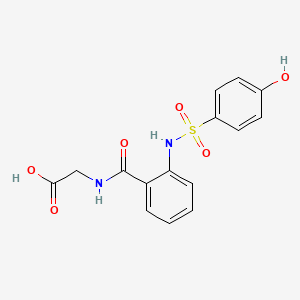

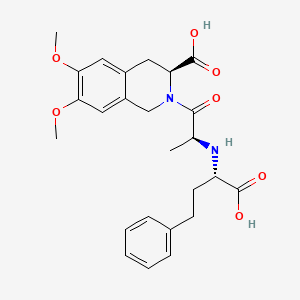

Molecular Structure Analysis

The molecular formula of Moexiprilat is C25H30N2O7 . The average mass is 470.515 Da and the monoisotopic mass is 470.205292 Da .

Chemical Reactions Analysis

The metabolism of Moexipril to Moexiprilat has been studied using high-performance liquid chromatography-electrospray ionization mass spectrometry . The electrochemistry of Moexipril, the prodrug of Moexiprilat, has also been studied .

Physical And Chemical Properties Analysis

Moexiprilat has a density of 1.3±0.1 g/cm3, a boiling point of 717.4±60.0 °C at 760 mmHg, and a vapor pressure of 0.0±2.4 mmHg at 25°C . It has a molar refractivity of 123.4±0.3 cm3, 9 hydrogen bond acceptors, 3 hydrogen bond donors, and 10 freely rotating bonds .

Applications De Recherche Scientifique

Hypertension Treatment

Moexiprilat is an orally active, nonsulfhydryl, long-acting dipeptide angiotensin-converting enzyme (ACE) inhibitor . It is primarily used to lower blood pressure . Moexipril hydrochloride, a prodrug of Moexiprilat, shows improved bioavailability compared to Moexiprilat .

Bioavailability Research

The bioavailability of Moexiprilat has been a subject of scientific research. Moexipril hydrochloride shows improved bioavailability compared to Moexiprilat, most likely because esterification reduces the charge of the molecule and the pKa of its amine group .

Metabolism Study

High-performance liquid chromatography combined with a UV absorbance detector and electrospray ionization mass spectrometer is used for the simultaneous analysis of Moexipril and Moexiprilat in biological samples . Moexipril and Moexiprilat are determined in samples metabolized by rat and human liver microsomal preparations, and also in rat urine .

Cardiac Fibroblast Growth

Research has shown that Moexiprilat can inhibit oestrone-stimulated growth in cardiac fibroblasts . This suggests that Moexiprilat may have potential therapeutic applications in conditions characterized by abnormal cardiac fibroblast growth .

Pharmacological Characterization

Moexiprilat has been pharmacologically characterized and compared with other ACE inhibitors like Enalapril . This helps in understanding the unique properties and potential advantages of Moexiprilat over other ACE inhibitors .

Toxicological Studies

Toxicological studies have been conducted on Moexiprilat to understand its safety profile . These studies are crucial in determining the safe dosage levels and identifying potential side effects .

Mécanisme D'action

Target of Action

Moexiprilat is the active metabolite of the prodrug Moexipril . Its primary target is the Angiotensin-Converting Enzyme (ACE) . ACE plays a crucial role in the Renin-Angiotensin System (RAS), which regulates blood pressure and fluid balance in the body .

Biochemical Pathways

The primary biochemical pathway affected by Moexiprilat is the Renin-Angiotensin System (RAS) . By inhibiting ACE, Moexiprilat prevents the formation of angiotensin II, a potent vasoconstrictor. This leads to vasodilation, reducing blood pressure and preventing conditions such as strokes, heart attacks, and kidney problems .

Pharmacokinetics

Moexipril, the prodrug of Moexiprilat, is incompletely absorbed, with a bioavailability of about 13% compared to intravenous Moexipril . The bioavailability is markedly affected by food, which reduces the peak plasma level (Cmax) and area under the curve (AUC) by about 70% and 40%, respectively, after the ingestion of a low-fat breakfast .

Result of Action

The molecular effect of Moexiprilat’s action is the inhibition of ACE, leading to a decrease in angiotensin II levels . This results in the relaxation and widening of blood vessels, reducing blood pressure . On a cellular level, this can help prevent conditions such as strokes, heart attacks, and kidney problems .

Orientations Futures

Propriétés

IUPAC Name |

(3S)-2-[(2S)-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N2O7/c1-15(26-19(24(29)30)10-9-16-7-5-4-6-8-16)23(28)27-14-18-13-22(34-3)21(33-2)12-17(18)11-20(27)25(31)32/h4-8,12-13,15,19-20,26H,9-11,14H2,1-3H3,(H,29,30)(H,31,32)/t15-,19-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMPAGYDKASJORH-YSSFQJQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CC2=CC(=C(C=C2CC1C(=O)O)OC)OC)NC(CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CC2=CC(=C(C=C2C[C@H]1C(=O)O)OC)OC)N[C@@H](CCC3=CC=CC=C3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6057611 | |

| Record name | Moexiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

470.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Moexiprilat | |

CAS RN |

103775-14-0 | |

| Record name | Moexiprilat [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103775140 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Moexiprilat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14210 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Moexiprilat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6057611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MOEXIPRILAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H3753190JS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

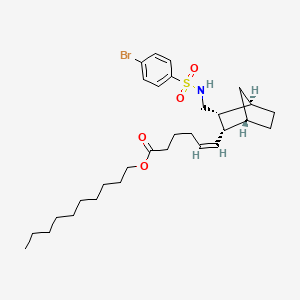

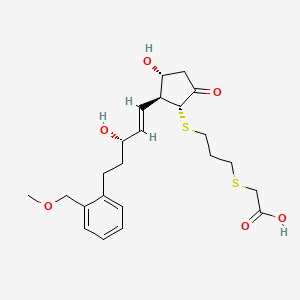

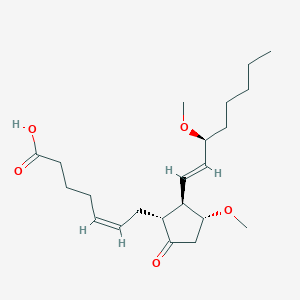

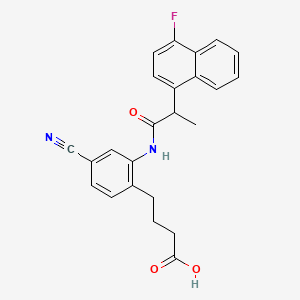

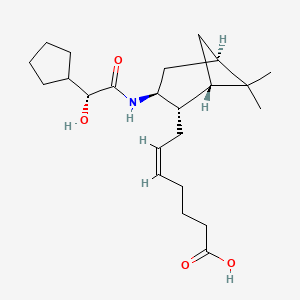

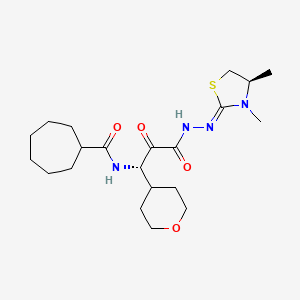

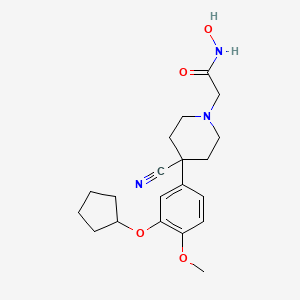

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-4-(3-carboxypropyl)-8-(4-(4-phenylbutoxy)benzamido)-3,4-dihydro-2H-benzo[b][1,4]oxazine-2-carboxylic acid](/img/structure/B1677309.png)

![4-[3-(carboxymethyl)-4-[(E)-2-[4-(4-phenoxybutoxy)phenyl]ethenyl]indol-1-yl]butanoic Acid](/img/structure/B1677317.png)

![3-{7-[2-Ethoxy-3-(hexadecyloxy)propoxy]heptyl}-1,3-thiazol-3-ium methanesulfonate](/img/structure/B1677320.png)

![(Z)-6-[(2R,3S)-3-[[(4-Chloro-2-methylphenyl)sulfonylamino]methyl]-2-bicyclo[2.2.2]octanyl]hex-5-enoic acid](/img/structure/B1677322.png)